

A Comparative Pharmacological Guide to Physalaemin and Eledoisin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of two prominent tachykinin peptides, **physalaemin** and eledoisin. The information presented herein is supported by experimental data to aid in the understanding and selection of these compounds for research and drug development purposes.

Introduction to Physalaemin and Eledoisin

Physalaemin and eledoisin are naturally occurring tachykinin peptides, a family of neuropeptides that share a common C-terminal sequence, -Phe-X-Gly-Leu-Met-NH₂. While **physalaemin** was originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, eledoisin was first extracted from the salivary glands of the octopus Eledone moschata. Both peptides exhibit a range of biological activities through their interaction with tachykinin receptors, also known as neurokinin (NK) receptors, which are G-protein coupled receptors (GPCRs). There are three main subtypes of tachykinin receptors in mammals: NK1, NK2, and NK3.

Comparative Pharmacology: Receptor Binding and Functional Potency

Physalaemin and eledoisin display distinct pharmacological profiles, primarily characterized by their differential affinities and potencies at the three tachykinin receptor subtypes.



Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of **physalaemin** and eledoisin for human tachykinin receptors. This data has been compiled from various studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of **Physalaemin** and Eledoisin at Human Tachykinin Receptors

Peptide	NK1 Receptor (Ki, nM)	NK2 Receptor (Ki, nM)	NK3 Receptor (Ki, nM)
Physalaemin	~1-5	>1000	>1000
Eledoisin	~100-500	~50-200	~1-10

Note: Ki values are approximate and can vary depending on the experimental conditions and cell types used.

Table 2: Functional Potencies (EC50, nM) of **Physalaemin** and Eledoisin at Human Tachykinin Receptors

Peptide	NK1 Receptor (EC50, nM)	NK2 Receptor (EC50, nM)	NK3 Receptor (EC50, nM)
Physalaemin	~0.1-1	>1000	>1000
Eledoisin	~50-200	~20-100	~0.5-5

Note: EC50 values represent the concentration of the peptide that produces 50% of the maximal response in functional assays, such as calcium mobilization or inositol phosphate accumulation.

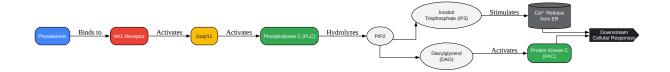
From the data presented, it is evident that **physalaemin** is a potent and selective agonist for the NK1 receptor, with significantly lower affinity and potency for NK2 and NK3 receptors. In contrast, eledoisin is a potent and selective agonist for the NK3 receptor, with moderate activity at the NK2 receptor and weak activity at the NK1 receptor.



Signaling Pathways

Upon binding to their respective receptors, both **physalaemin** and eledoisin initiate a cascade of intracellular signaling events. Tachykinin receptors are primarily coupled to Gg/11 proteins.

Physalaemin-Induced Signaling Pathway (via NK1 Receptor)

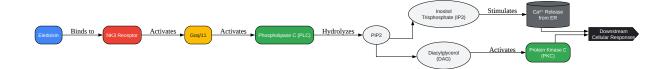


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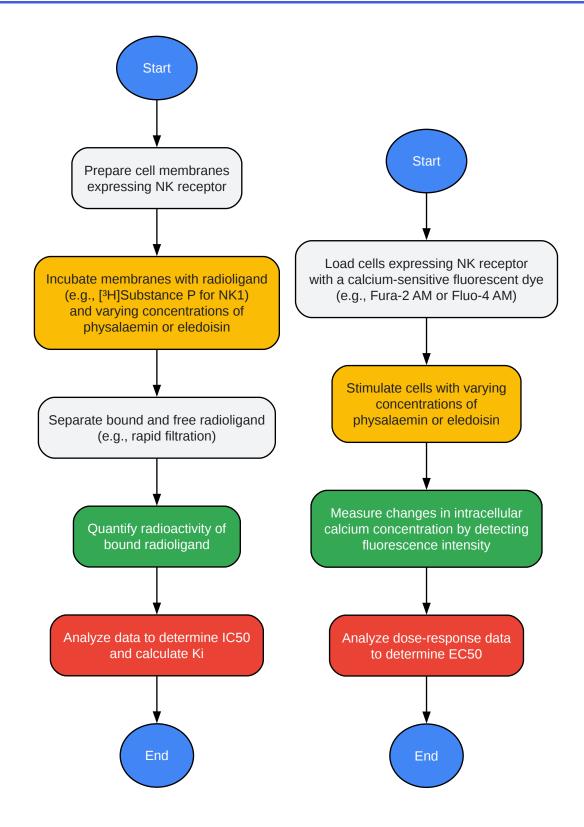
Caption: Physalaemin signaling via the NK1 receptor.

Eledoisin-Induced Signaling Pathway (via NK3 Receptor)









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